molecular formula C14H14F3N3O B12440563 4-{3-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine

4-{3-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine

Cat. No.: B12440563
M. Wt: 297.28 g/mol
InChI Key: TYEKQELLIWXTDT-UHFFFAOYSA-N
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Description

4-{3-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of the trifluoromethyl group, oxadiazole ring, and piperidine moiety makes it a versatile molecule with significant potential in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(trifluoromethyl)benzonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate carboxylic acid derivative to form the 1,2,4-oxadiazole ring. Finally, the oxadiazole is coupled with piperidine under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-{3-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-{3-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{3-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. The piperidine moiety can further enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine is unique due to the combination of the trifluoromethyl group, oxadiazole ring, and piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H14F3N3O

Molecular Weight

297.28 g/mol

IUPAC Name

5-piperidin-4-yl-3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C14H14F3N3O/c15-14(16,17)11-4-2-1-3-10(11)12-19-13(21-20-12)9-5-7-18-8-6-9/h1-4,9,18H,5-8H2

InChI Key

TYEKQELLIWXTDT-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC(=NO2)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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